molecular formula C15H18F3NO2S B2521683 (1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034246-26-7

(1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2521683
CAS No.: 2034246-26-7
M. Wt: 333.37
InChI Key: ZLIWJWRUDNPTHU-UHFFFAOYSA-N
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Description

(1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone ( 2034246-26-7) is a high-purity chemical building block supplied for advanced research and development applications. With the molecular formula C15H18F3NO2S and a molecular weight of 333.37 g/mol, this compound features a distinctive structure incorporating both a thiophene heterocycle and a trifluoroethoxy-substituted azetidine ring, connected via a ketone linkage to a cyclopentyl scaffold . This unique architecture makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of novel heterocyclic compounds . Researchers can utilize this compound as a key precursor in the exploration of new pharmacologically active molecules. Its structure is representative of a class of compounds investigated for their potential to modulate biological targets, such as enzymes and receptors . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(1-thiophen-2-ylcyclopentyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2S/c16-15(17,18)10-21-11-8-19(9-11)13(20)14(5-1-2-6-14)12-4-3-7-22-12/h3-4,7,11H,1-2,5-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIWJWRUDNPTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the cyclopentyl group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the cyclopentyl moiety.

    Synthesis of the azetidine ring: The azetidine ring can be formed via cyclization reactions involving amines and haloalkanes.

    Introduction of the trifluoroethoxy group: This step typically requires the use of trifluoroethanol and appropriate activating agents such as tosyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The thiophene ring and azetidine moiety may interact with enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other azetidine- and thiophene-containing derivatives. Below is a comparative analysis based on available

Compound Core Structure Key Substituents Molecular Weight Notable Properties
(1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone Methanone-linked cyclopentyl-thiophene + azetidine 3-(2,2,2-Trifluoroethoxy)azetidine ~363.3 g/mol* High lipophilicity (CF3 group)
((1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone Methanone-linked cyclopentyl-thiophene + bicyclic amine 3-Phenylsulfonyl-8-azabicyclo[3.2.1]octane 429.6 g/mol Bulky sulfonyl group; potential steric hindrance
Indole-derived cannabinoids (e.g., JWH-018) Indole core + naphthoyl group Morpholinoethyl or alkyl side chains ~340–380 g/mol CB1 receptor affinity; SAR-dependent activity

*Calculated based on molecular formula C₁₇H₁₆F₃NO₂S.

Key Observations

Substituent Effects on Bioactivity: The trifluoroethoxy group in the target compound may enhance metabolic stability compared to morpholinoethyl or alkyl chains in cannabinoids, as fluorinated groups resist oxidative degradation . In contrast, the phenylsulfonyl group in the bicyclic analogue introduces steric bulk and polarity, which could reduce membrane permeability but improve solubility.

Ring Size and Flexibility: The azetidine (4-membered ring) in the target compound imposes greater conformational rigidity than the 8-azabicyclo[3.2.1]octane in the bicyclic analogue . This rigidity may optimize binding to specific targets by reducing entropy penalties. Indole-derived cannabinoids rely on a planar aromatic core for receptor interactions, whereas the thiophene-cyclopentyl moiety in the target compound offers a non-planar, sterically constrained alternative.

However, excessive lipophilicity may compromise aqueous solubility.

Research Findings

  • Cannabinoid Analogues: Studies on indole-derived cannabinoids demonstrate that side-chain length (4–6 carbons) optimizes CB1 receptor binding. The trifluoroethoxy group (3 carbons) in the target compound may align with this trend, though fluorine’s electronegativity could alter electronic interactions.
  • Bicyclic Analogues : The bulky sulfonyl group in the bicyclic compound suggests a design strategy for reducing off-target interactions, though this remains speculative without explicit pharmacological data.

Biological Activity

The compound (1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxicity, antioxidant properties, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound can be described by its complex structure, which includes a thiophene ring and a cyclopentyl group linked to an azetidine moiety. The presence of the trifluoroethoxy group enhances its pharmacological profile by potentially influencing solubility and bioactivity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

CompoundCell LineIC50 (µM)Mechanism
13gA5490.20 ± 0.05PI3Kα/mTOR inhibition
13gMCF-71.25 ± 0.11Apoptosis induction
13gHeLa1.03 ± 0.24Cell cycle arrest

The most promising derivative identified in studies was compound 13g, which exhibited potent anti-tumor activity through dual inhibition of the PI3Kα/mTOR pathway .

Antioxidant Activity

The antioxidant potential of compounds similar to this compound has been assessed using various assays. These include:

  • DPPH Radical Scavenging Assay : Measures the ability of compounds to donate electrons to neutralize free radicals.
  • Ferrous Ion Chelation Assay : Evaluates the capacity to chelate ferrous ions, reducing oxidative stress.

Compounds exhibiting strong antioxidant activity are crucial in preventing cellular damage associated with oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

A study focusing on thiazole-catechol hybrids demonstrated significant antioxidant and cytotoxic activities. These findings suggest that modifications on the thiophene ring can enhance biological activity by altering electronic properties and steric factors .

Moreover, a series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized and evaluated for their anti-tumor effects. The results indicated that structural variations significantly impacted their efficacy against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-(Thiophen-2-yl)cyclopentyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, and how can its purity be validated?

  • Methodology : The synthesis typically involves multi-step protocols:

Cyclopentyl-thiophene coupling : Reacting thiophene derivatives with cyclopentyl precursors via Friedel-Crafts acylation or cross-coupling reactions.

Azetidine functionalization : Introducing the 2,2,2-trifluoroethoxy group to the azetidine ring using nucleophilic substitution under anhydrous conditions .

Final coupling : Combining the cyclopentyl-thiophene moiety with the trifluoroethoxy-azetidine via ketone linkage.

  • Characterization : Validate purity using HPLC (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., thiophene proton signals at δ 7.2–7.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Key Techniques :

  • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and trifluoroethoxy C-F vibrations at 1100–1200 cm⁻¹.
  • NMR :
  • ¹H NMR : Thiophene protons (δ 6.8–7.5 ppm), azetidine ring protons (δ 3.5–4.5 ppm).
  • ¹³C NMR : Methanone carbonyl at ~200 ppm, trifluoroethoxy CF₃ at ~120 ppm (quartet, J = 280 Hz).
  • MS : Molecular ion peak matching the exact mass (e.g., calculated for C₁₆H₁₈F₃NO₂S: 361.10 g/mol) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Assay Design :

  • Enzyme inhibition : Test against kinases (e.g., PI3K, MAPK) or proteases using fluorogenic substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Anti-inflammatory activity : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the trifluoroethoxy-azetidine intermediate?

  • Optimization Strategies :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity.
  • Temperature control : Maintain 0–5°C during azetidine trifluoroethylation to minimize side reactions.
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution rates.
    • Data Analysis : Compare yields via HPLC area-under-curve (AUC) analysis and optimize using response surface methodology (RSM) .

Q. What computational approaches can predict the compound’s pharmacokinetic properties and target binding affinity?

  • In Silico Methods :

  • Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors, cytochrome P450 enzymes).
  • ADMET prediction : Employ SwissADME to estimate solubility (LogP), bioavailability, and blood-brain barrier penetration.
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories using GROMACS .

Q. How can researchers resolve contradictions in reported biological activity data across similar thiophene-azetidine derivatives?

  • Root-Cause Analysis :

Structural variations : Compare substituent effects (e.g., trifluoroethoxy vs. methoxy groups) using SAR studies.

Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration).

Statistical validation : Apply ANOVA to identify significant differences between datasets.

  • Case Study : Reconcile divergent COX-2 inhibition results by controlling for assay pH and incubation time .

Methodological Resources

  • Synthetic Protocols : Multi-step synthesis with detailed reaction schematics .
  • Spectroscopic Data : Reference NMR and MS spectra for benchmarking .
  • Computational Tools : Open-source software (e.g., AutoDock, SwissADME) for predictive modeling .

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